

Biochemical Properties of N-acyl-D-lysine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Oleoyl-d-lysine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of N-acyl-D-lysine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, ranging from the modulation of neurotransmitter transporters to the regulation of epigenetic enzymes. This document outlines their synthesis, their interactions with key protein targets, and the experimental methodologies used to characterize these interactions.

Inhibition of Glycine Transporter 2 (GlyT2)

N-acyl-D-lysine derivatives have emerged as potent and selective inhibitors of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.^{[1][2]} Inhibition of GlyT2 leads to an increase in the extracellular glycine concentration, thereby enhancing inhibitory neurotransmission. This mechanism of action makes GlyT2 a promising therapeutic target for the treatment of chronic pain.^{[3][4]}

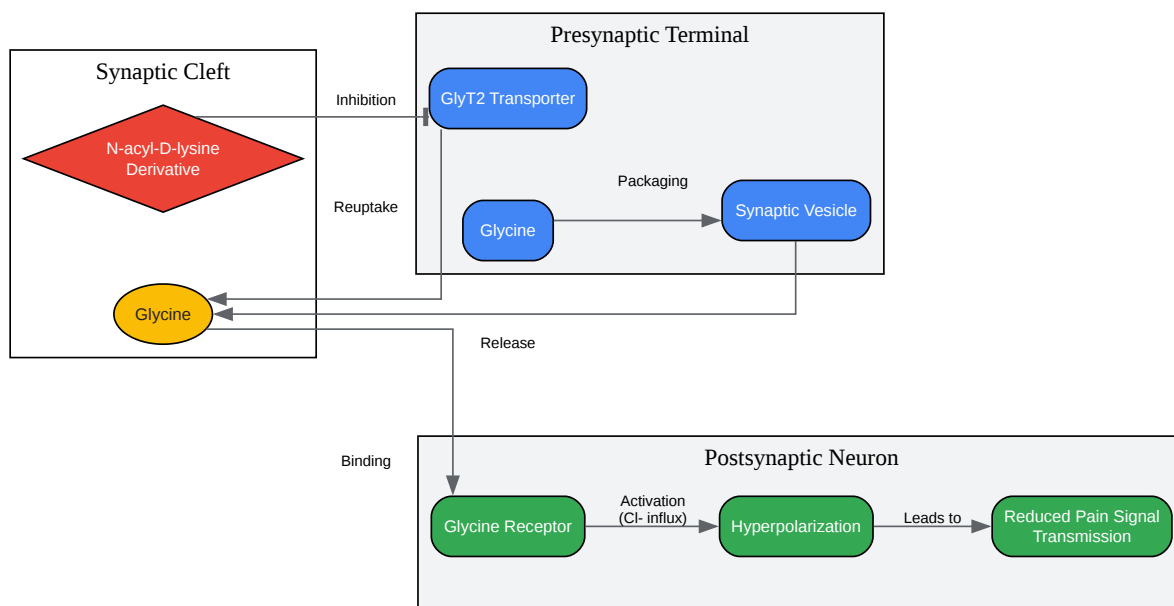
Quantitative Data for GlyT2 Inhibition

Several N-acyl-D-lysine derivatives have been synthesized and evaluated for their inhibitory activity against GlyT2. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

Compound	Acyl Chain	Stereochemistry	IC50 (nM) for human GlyT2a	Reference
Oleoyl-lysine	Oleoyl (C18:1)	D	48.3	[2]
Oleoyl-lysine	Oleoyl (C18:1)	L	25.5	[5]
C18 ω 5-lysine	C18:1 (ω -5)	D	>30,000	[6]
C18 ω 5-lysine	C18:1 (ω -5)	L	5,800	[6]
C16 ω 7-lysine	C16:1 (ω -7)	D	1,200	[6]
C16 ω 7-lysine	C16:1 (ω -7)	L	810	[5]
C14 ω 5-lysine	C14:1 (ω -5)	D	>30,000	[6]
C14 ω 5-lysine	C14:1 (ω -5)	L	>30,000	[6]

Signaling Pathway of GlyT2 Inhibition in Analgesia

The analgesic effect of GlyT2 inhibitors is achieved through the potentiation of inhibitory glycinergic neurotransmission in the spinal cord. The following diagram illustrates this signaling pathway.



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Caption: Signaling pathway of GlyT2 inhibition by N-acyl-D-lysine derivatives leading to analgesia.

Interaction with Sirtuins

N-acylation of lysine residues is a significant post-translational modification that is dynamically regulated by a class of enzymes called sirtuins (SIRTs), which are NAD⁺-dependent lysine deacylases.[7] Sirtuins can remove a variety of acyl groups from lysine residues, and their activity is dependent on the length of the acyl chain.

Quantitative Data for Sirtuin Deacylation

The kinetic parameters for the deacylation of various N-acyl-lysine peptide substrates by different human sirtuin isoforms have been determined. The following table summarizes the Michaelis constant (K_m) and catalytic rate (k_{cat}) for selected substrates. While this data is for N-acyl-lysine peptides in general, it provides valuable insight into the interaction of N-acylated lysines with sirtuins.

SIRT1

Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Myristoyl-lysine peptide	1.8 ± 0.3	0.041 ± 0.001	22,800	[8]
Decanoyl-lysine peptide	2.5 ± 0.4	0.038 ± 0.001	15,200	[8]
Hexanoyl-lysine peptide	10 ± 1	0.036 ± 0.001	3,600	[8]

| Acetyl-lysine peptide | 19 ± 2 | 0.063 ± 0.002 | 3,300 |[8] |

SIRT2

Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Myristoyl-lysine peptide	2.0 ± 0.4	0.035 ± 0.001	17,500	[8]
Decanoyl-lysine peptide	2.7 ± 0.5	0.034 ± 0.001	12,600	[8]
Hexanoyl-lysine peptide	4.8 ± 0.6	0.030 ± 0.001	6,250	[8]

| Acetyl-lysine peptide | 9.0 ± 1.0 | 0.12 ± 0.004 | 13,300 |[8] |

SIRT3

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Myristoyl-lysine peptide	3.5 ± 0.5	0.028 ± 0.001	8,000	[8]
Decanoyl-lysine peptide	6.0 ± 0.8	0.025 ± 0.001	4,170	[8]
Hexanoyl-lysine peptide	15 ± 2	0.022 ± 0.001	1,470	[8]

| Acetyl-lysine peptide | 30 ± 4 | 0.030 ± 0.001 | 1,000 |[8] |

SIRT5

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Glutaryl-lysine peptide	2.1 ± 0.3	0.039 ± 0.001	18,600	[9]
Succinyl-lysine peptide	2.5 ± 0.4	0.035 ± 0.001	14,000	[9]
Malonyl-lysine peptide	4.0 ± 0.6	0.015 ± 0.001	3,750	[9]

| Acetyl-lysine peptide | 62.5 ± 8 | 0.001 ± 0.0001 | 16 |[9] |

SIRT6

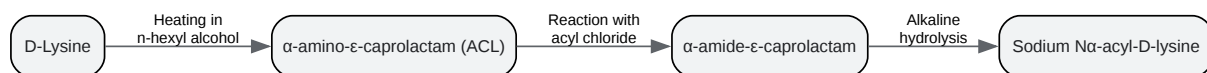
Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Myristoyl-lysine peptide	15 ± 2	0.018 ± 0.001	1,200	[8]
Decanoyl-lysine peptide	25 ± 4	0.012 ± 0.001	480	[8]

| Hexanoyl-lysine peptide | 80 ± 10 | 0.005 ± 0.0003 | 62.5 |[8] |

Experimental Protocols

Synthesis of Nα-acyl-D-lysine Derivatives

A general and efficient method for the synthesis of Nα-acyl-lysine derivatives involves a three-step process starting from D-lysine.[10] This method avoids the need for amino group protection and deprotection, leading to higher yields.[10]



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Caption: General workflow for the synthesis of Nα-acyl-D-lysine derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

- D-Lysine is heated in n-hexyl alcohol.
- The reaction mixture is refluxed for a specified period to yield α-amino-ε-caprolactam.

Step 2: Synthesis of α-amide-ε-caprolactam

- The obtained ACL is reacted with the desired acyl chloride in an appropriate solvent.
- The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 3: Hydrolysis to Sodium N α -acyl-D-lysine

- The α -amide- ϵ -caprolactam is subjected to hydrolysis in an aqueous solution under alkaline conditions (e.g., using NaOH).
- For derivatives with longer hydrophobic chains (carbon number > 12), butanol can be used to increase solubility.[\[10\]](#)
- The final product is isolated and purified.

For the synthesis of N ϵ -acyl-lysine derivatives, protection of the α -amino group is typically required before acylation of the ϵ -amino group.[\[11\]](#)

GlyT2 Inhibition Assays

This technique is used to measure the glycine transport currents in *Xenopus laevis* oocytes expressing human GlyT2.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol Outline:

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and injected with cRNA encoding for human GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.
- **Electrode Preparation:** Glass microelectrodes are pulled and filled with 3 M KCl. The electrodes should have a resistance of 0.5-2 M Ω .
- **Recording Setup:** An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution. Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.[\[5\]](#)
- **Glycine Application:** A baseline current is established. Glycine at a concentration close to its EC₅₀ (e.g., 15-30 μ M) is then applied to the oocyte, inducing an inward current due to the electrogenic transport of glycine.[\[6\]](#)[\[15\]](#)
- **Inhibitor Application:** The N-acyl-D-lysine derivative is co-applied with glycine. The reduction in the glycine-induced current is measured to determine the inhibitory effect.

- **Data Analysis:** Concentration-response curves are generated by applying a range of inhibitor concentrations, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation. Reversibility of inhibition can be assessed by measuring the recovery of the glycine-induced current after washing out the inhibitor.[5]

This assay measures the inhibition of radiolabeled glycine uptake in cells expressing GlyT2.
[15][16]

Protocol Outline:

- **Cell Culture:** HEK293 or CHO cells are stably transfected to express human GlyT2.
- **Assay Preparation:** Cells are seeded in 96- or 384-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
- **Inhibitor Incubation:** The cells are pre-incubated with various concentrations of the N-acyl-D-lysine derivative for a specified time.
- **[³H]-Glycine Uptake:** The uptake is initiated by adding a solution containing [³H]-glycine (e.g., at its K_m concentration) and the inhibitor. The reaction is allowed to proceed for a short period (e.g., 10-20 minutes).
- **Termination and Lysis:** The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
- **Scintillation Counting:** The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

Sirtuin Deacylation Assay (HPLC-based)

This assay measures the enzymatic activity of sirtuins by quantifying the formation of the deacylated peptide product using high-performance liquid chromatography (HPLC).[8]

Protocol Outline:

- **Reaction Mixture:** Prepare a reaction mixture containing the purified sirtuin enzyme (e.g., 0.2-0.5 μ M), the N-acyl-lysine peptide substrate, and NAD⁺ in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).
- **Initiation and Incubation:** The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a specific time, ensuring initial velocity conditions.
- **Quenching:** The reaction is quenched, for example, by the addition of acid (e.g., formic acid).
- **HPLC Analysis:** The reaction mixture is injected into a reverse-phase HPLC system equipped with a C18 column. The deacylated peptide product is separated from the acylated substrate.
- **Detection and Quantification:** The formation of the deacylated product is monitored by absorbance at 214 nm. The peak area of the product is used to quantify the amount of deacylation.
- **Kinetic Analysis:** To determine K_m and k_{cat} values, the initial reaction velocities are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For inhibitor studies, IC_{50} or K_i values can be determined by measuring the enzyme activity at different inhibitor concentrations.

Conclusion

N-acyl-D-lysine derivatives represent a versatile class of molecules with significant potential in drug discovery and development. Their ability to selectively inhibit GlyT2 offers a promising avenue for the development of novel analgesics. Furthermore, their interaction with sirtuins highlights their role in the complex network of post-translational modifications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biochemical properties and therapeutic applications of these fascinating compounds.

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